molecular formula C15H13Cl2NOS B5874286 N-(3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide

N-(3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide

Cat. No.: B5874286
M. Wt: 326.2 g/mol
InChI Key: ZDFSXTWDXBXKDC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide is a chemical compound with the molecular formula C15H13Cl2NO2S It is characterized by the presence of two 3-chlorophenyl groups and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide typically involves the reaction of 3-chlorobenzyl chloride with 3-chloroaniline in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with thioacetic acid to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide is unique due to the presence of the sulfanylacetamide moiety, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c16-12-4-1-3-11(7-12)9-20-10-15(19)18-14-6-2-5-13(17)8-14/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFSXTWDXBXKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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